5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid
Description
This compound, also known as A23187, is a calcium ionophore widely used in biochemical studies to modulate intracellular calcium levels . Its structure features:
- A 1,3-benzoxazole core substituted with a carboxylic acid group at position 2.
- A spirocyclic 1,7-dioxaspiro[5.5]undecane system with methyl groups at positions 3, 5, and 7.
- A 1H-pyrrole-2-yl moiety linked via a propan-2-yl ketone bridge.
The compound’s spirocyclic architecture and polar functional groups enable selective chelation and transport of divalent cations like Ca²⁺ and Zn²⁺ across cell membranes . Its structural complexity underscores its role as a model for studying ionophore-mediated cellular processes .
Properties
IUPAC Name |
5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15-,16+,17+,18?,22-,27-,29?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYAVKIYRIFSCZ-CVXKHCKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2([C@@H](C[C@H]([C@H](O2)C(C)C(=O)C3=CC=CN3)C)C)O[C@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52665-69-7 | |
| Record name | 4-Benzoxazolecarboxylic acid, 5-(methylamino)-2-[[3,9,11-trimethyl-8-[1-methyl-2-oxo-2-(1H-pyrrol-2-yl)ethyl]-1,7-dioxaspiro[5.5]undec-2-yl]methyl]-, [6S-[6α(2S*,3S*),8β(R*),9β,11α]]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcimycin is typically produced through fermentation by Streptomyces chartreusensis. The biosynthesis involves a complex pathway that includes the formation of a spiroketal ring and the incorporation of a pyrrole moiety. The production can be influenced by the presence of specific amino acids in the growth medium. For instance, feeding experiments with glutamine have been shown to increase calcimycin production .
Industrial Production Methods
Industrial production of calcimycin involves optimizing the fermentation conditions to maximize yield. This includes controlling the pH, temperature, and nutrient composition of the growth medium. The fermentation broth is then subjected to extraction and purification processes to isolate calcimycin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Calcimycin undergoes various chemical reactions, including:
Oxidation: Calcimycin can be oxidized to form different analogs.
Reduction: Reduction reactions can modify the functional groups on calcimycin.
Substitution: Substitution reactions can introduce new functional groups into the calcimycin molecule.
Common Reagents and Conditions
Common reagents used in the chemical modification of calcimycin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from the chemical reactions of calcimycin include various analogs with modified functional groups. These analogs can have different biological activities and are useful in studying the structure-activity relationships of calcimycin .
Scientific Research Applications
Calcimycin has a wide range of scientific research applications:
Chemistry: Calcimycin is used as a tool to study ion transport and membrane permeability.
Biology: It is used to artificially increase intracellular calcium levels, which is important in studying calcium-dependent signaling pathways.
Medicine: Calcimycin has been used in studies related to oocyte activation and embryo development. It is also used to investigate the role of calcium in cell death and autophagy.
Industry: Calcimycin’s ability to transport divalent cations makes it useful in various industrial applications, including the development of new antibiotics and biochemical tools
Mechanism of Action
Calcimycin exerts its effects by forming stable complexes with divalent cations and transporting them across cellular membranes. This leads to an increase in intracellular calcium levels, which can trigger various cellular responses such as autophagy, apoptosis, and changes in cell signaling pathways. Calcimycin binds to the P2RX7 receptor, which is involved in calcium signaling and autophagy induction .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Bioactivity Comparisons
Bioactivity and Target Profiles
- A23187 exhibits Ca²⁺/Zn²⁺ selectivity due to its spirocyclic dioxaspiro system, which stabilizes cation binding . In contrast, pyrazolopyridine derivatives (e.g., compound from ) target kinases via hydrogen bonding with their carboxylic acid and pyrazole groups .
- Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate shows broad-spectrum antimicrobial activity, attributed to its benzothiazole moiety’s membrane-disrupting properties .
Computational and Energetic Comparisons
- Molecular Dynamics (MD) Simulations : A23187’s spirocyclic system exhibits lower energy stabilization (UFF force field: -342 kcal/mol) compared to pyrazolopyrimidine derivatives (-298 kcal/mol), suggesting superior conformational rigidity .
- Docking Affinity : A23187’s pyrrole and dioxaspiro groups yield a docking score of -9.2 kcal/mol for Ca²⁺ channels, outperforming analogues like 3′-methyl-spiro[indoline-pyrazolopyridine] (-7.8 kcal/mol) due to better cavity fit .
Similarity Network Analysis
Using molecular networking (cosine score >0.7), A23187 clusters with pyrrole-containing ionophores (e.g., calcimycin analogues) but diverges from non-ionophore spiro compounds . Tanimoto coefficients (Morgan fingerprints) further distinguish it from HDAC inhibitors (e.g., SAHA-like compounds) due to its lack of hydroxamate groups .
Biological Activity
The compound 5-(methylamino)-2-[[(2S,3R,5R,8S,9S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C29H37N3O6
- Molecular Weight : 523.6 g/mol
Structure
The compound features multiple functional groups including a benzoxazole moiety and a dioxaspiro structure which contribute to its biological activity. The presence of a methylamino group enhances its solubility and potential interaction with biological targets.
The compound has been identified as an ionophorous antibiotic derived from Streptomyces chartreusensis, which facilitates the transport of calcium and other divalent cations across cellular membranes . This mechanism is crucial for various cellular processes including signal transduction and muscle contraction.
Pharmacological Effects
Research indicates that this compound exhibits neuroprotective properties. In a study involving high-content screening of lead compounds for neuroprotective effects on photoreceptors, it was shown to modulate pathways related to cell survival and apoptosis . The involvement of Poly (ADP-ribose) polymerase (PARP) as a shared target in the mechanism of action suggests its potential in treating neurodegenerative diseases.
Therapeutic Applications
Given its ionophorous nature and neuroprotective effects, this compound may have applications in:
- Neurodegenerative Diseases : Potential use in conditions like Alzheimer's or Parkinson's disease where calcium dysregulation is a factor.
- Cardiovascular Health : By modulating calcium transport, it may influence heart muscle function and vascular health.
Study on Neuroprotective Effects
In a large-scale phenotypic drug screening study published in 2021, the compound was evaluated alongside other lead compounds for its ability to protect retinal cells from oxidative stress. Results indicated that it significantly improved cell survival rates compared to controls .
Ion Transport Studies
Another study focused on the ion transport capabilities of the compound demonstrated its efficacy in enhancing calcium uptake in neuronal cells. This was linked to improved synaptic plasticity and cognitive function in animal models .
Summary of Biological Activities
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C29H37N3O6 |
| Molecular Weight | 523.6 g/mol |
| IUPAC Name | Provided above |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
